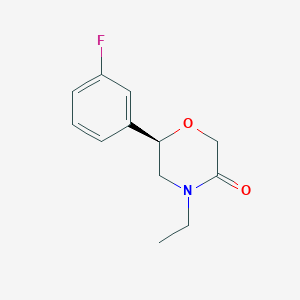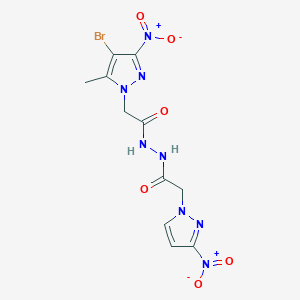
(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one is a chemical compound that belongs to the morpholinone family This compound is characterized by the presence of a morpholine ring substituted with an ethyl group at the 4-position and a 3-fluorophenyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced at the 4-position of the morpholine ring via an alkylation reaction. This can be done using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Substitution with the 3-Fluorophenyl Group: The final step involves the substitution of the 6-position with a 3-fluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
科学的研究の応用
(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biochemical pathways. For example, it has been studied as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling and cancer progression .
類似化合物との比較
Similar Compounds
(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure with a phenylethyl group instead of an ethyl group.
Morpholin-3-one fused quinazoline derivatives: These compounds share the morpholinone core but are fused with quinazoline rings and have shown significant inhibitory activities against EGFR.
Uniqueness
(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a 3-fluorophenyl group on the morpholine ring makes it a valuable compound for targeted research and development.
特性
CAS番号 |
920801-75-8 |
|---|---|
分子式 |
C12H14FNO2 |
分子量 |
223.24 g/mol |
IUPAC名 |
(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C12H14FNO2/c1-2-14-7-11(16-8-12(14)15)9-4-3-5-10(13)6-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1 |
InChIキー |
BVAJPPMWRNTJJC-NSHDSACASA-N |
異性体SMILES |
CCN1C[C@H](OCC1=O)C2=CC(=CC=C2)F |
正規SMILES |
CCN1CC(OCC1=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B12631810.png)
![N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12631812.png)
![5-(4-ethylphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12631820.png)



![2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B12631834.png)

![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)


![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)

